molecular formula C13H26O B8223196 Tridec-12-en-1-ol

Tridec-12-en-1-ol

Cat. No. B8223196
M. Wt: 198.34 g/mol
InChI Key: AUSVLRIDVGJNPA-UHFFFAOYSA-N
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Patent
US05521315

Procedure details

This example illustrates the synthesis of 1-(12-Tridecenyl)-3,7-dimethylxanthine (CT2555). To a suspension of magnesium (4.12 g, 172 mmol) and a crystal of iodine in tetrahydrofuran (40 ml) was added 10-undecenyl bromide (8.00 g, 34.3 mmol) in tetrahydrofuran (30 ml) over 30 min and the reaction stirred for a further 30 min after the addition was complete. The solution was added via a canula over 5 min to a solution of ethylene oxide (2.65 g, 60.0 mmol) in tetrahydrofuran (30 ml) and stirred at 25° C. for 16 hr. Saturated ammonium chloride (100 ml) and 1M hydrogen chloride (200 ml) were added and extracted with diethyl ether (2×200 ml). The combined organic extracts were dried (magnesium sulfate) and evaporated to give a residue which was distilled at 1.5 mm Hg to afford 12-tridecenyl alcohol as a clear liquid (4.11 g, 61%, b.p. 98°- 101° C.).
Name
1-(12-Tridecenyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.65 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](N1C(=O)C2N(C)C=NC=2N(C)C1=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13].[Mg].II.C(Br)CCCCCCCCC=C.C1[O:44]C1.[Cl-].[NH4+].Cl>O1CCCC1>[CH2:1]([OH:44])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13] |f:5.6|

Inputs

Step One
Name
1-(12-Tridecenyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
Step Two
Name
Quantity
4.12 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
8 g
Type
reactant
Smiles
C(CCCCCCCCC=C)Br
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.65 g
Type
reactant
Smiles
C1CO1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 1.5 mm Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCCCC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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